One primary application of Acetic Acid-13C2 lies in metabolic studies. By administering this compound to cells or organisms, researchers can trace the fate of the ¹³C atoms as they are incorporated into various metabolites. This allows them to map specific metabolic pathways, identify bottlenecks, and understand how different factors influence cellular metabolism. For instance, researchers can use ¹³C-labeled acetate to study:
Acetic Acid-13C2 can also be used to study the activity of specific enzymes. By incorporating the ¹³C isotope into a substrate molecule, researchers can monitor how the enzyme alters the isotope's position or chemical environment. This information can be used to understand the enzyme's mechanism of action, identify potential inhibitors, and develop new diagnostic tools.
For example, researchers can use ¹³C-labeled acetate to study:
Beyond the aforementioned applications, Acetic Acid-13C2 finds use in various other scientific research areas:
Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula or . It has a distinctive sour taste and pungent smell, commonly recognized as the primary component of vinegar. Acetic acid is a weak acid characterized by its carboxyl functional group (-COOH), which contributes to its acidic properties. The compound is highly polar and miscible with water, making it an effective solvent in various
Acetic acid-13C2 itself does not have a specific mechanism of action. Its primary function is to serve as a labeled tracer molecule that allows researchers to follow the metabolic pathway of acetic acid in living systems. By observing the incorporation of ¹³C into other biomolecules, scientists can gain insights into cellular processes and metabolism.
Acetic acid-13C2 shares similar hazards as regular acetic acid. It is a corrosive liquid that can irritate skin, eyes, and respiratory system. It is also flammable.
Acetic acid plays a significant role in biological systems. It is produced during the metabolism of carbohydrates and fats in the human body. The compound is involved in the synthesis of various biomolecules and acts as a precursor for the production of acetyl-CoA, which is vital for energy metabolism. Additionally, acetic acid exhibits antimicrobial properties, making it useful in food preservation and as a natural preservative in various culinary applications .
Acetic acid can be synthesized through several methods:
Acetic acid has diverse applications across multiple industries:
Research indicates that acetic acid interacts with various biological systems and substances:
Several compounds share similarities with acetic acid due to their carboxylic functional groups. Here are some notable examples:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Formic Acid | The simplest carboxylic acid; more acidic than acetic acid. | |
Propionic Acid | Has one more carbon than acetic acid; used as a preservative. | |
Butyric Acid | Has a strong odor; found in rancid butter; less soluble than acetic acid. | |
Lactic Acid | Produced during anaerobic respiration; used in food fermentation. |
Acetic acid's unique properties include its relatively low acidity (pKa = 4.76), high solubility in water, and its role as a precursor for numerous industrial chemicals. Its distinct sour taste and smell further differentiate it from similar compounds .
The Monsanto process represents a cornerstone achievement in industrial organometallic catalysis, fundamentally transforming acetic acid production since its commercial introduction in 1966. This process operates through catalytic carbonylation of methanol using rhodium-based organometallic complexes, achieving remarkable selectivity and efficiency under relatively mild operating conditions. The process operates at pressures of 30-60 atm and temperatures of 150-200°C, delivering selectivity greater than 99%.
The catalytically active species is the anionic complex cis-[Rh(CO)₂I₂]⁻, which participates in a well-characterized six-step catalytic cycle. The mechanism begins with the conversion of methanol to methyl iodide through reaction with hydrogen iodide, followed by the organometallic catalytic cycle. The first organometallic step involves oxidative addition of methyl iodide to the rhodium center, forming the hexacoordinate species [(CH₃)Rh(CO)₂I₃]⁻. This intermediate rapidly undergoes migratory insertion, where the methyl group migrates to an adjacent carbonyl ligand, generating the pentacoordinate acetyl complex [(CH₃CO)Rh(CO)I₃]⁻.
The catalytic cycle continues with carbon monoxide coordination to form a six-coordinate dicarbonyl complex, followed by reductive elimination of acetyl iodide. The acetyl iodide subsequently undergoes hydrolysis to produce acetic acid and regenerate hydrogen iodide, completing both the organometallic and non-organometallic catalytic cycles. Kinetic studies have established that the reaction follows first-order kinetics with respect to both methyl iodide and the rhodium catalyst, with oxidative addition identified as the rate-determining step.
Parameter | Monsanto Process |
---|---|
Operating Temperature | 150-200°C |
Operating Pressure | 30-60 atm |
Selectivity | >99% |
Active Catalyst | cis-[Rh(CO)₂I₂]⁻ |
Rate-Determining Step | Oxidative addition of CH₃I |
Annual Production | >6 million tonnes |
The Cativa process, developed by BP Chemicals, represents a significant advancement over the Monsanto process, utilizing iridium-based catalytic systems promoted by ruthenium. The technology employs the anionic complex diiododicarbonyliridate(I) [Ir(CO)₂I₂]⁻ as the active catalytic species, demonstrating superior performance compared to rhodium-based systems under optimized conditions.
The mechanistic pathway closely parallels the Monsanto process but exhibits distinct advantages in terms of water usage and byproduct formation. The catalytic cycle initiates with oxidative addition of methyl iodide to the square planar iridium(I) species, forming the octahedral iridium(III) complex in the fac-configuration. Following ligand exchange and migratory insertion of carbon monoxide into the iridium-carbon bond, the active catalyst is regenerated through reductive elimination of acetyl iodide.
The Cativa process demonstrates several operational advantages, including reduced water requirements in the reaction mixture, decreased formation of byproducts such as propionic acid, and suppression of the water gas shift reaction. These improvements translate to reduced capital costs through fewer drying columns and enhanced overall process economics. The compatibility between Cativa and Monsanto processes allows for utilization of existing chemical plant infrastructure, facilitating industrial adoption.
Recent developments in heterogeneous catalysis have introduced promising alternatives to traditional homogeneous organometallic systems for methanol carbonylation. Atomically dispersed rhenium species (ReO₄) supported on high surface area silica have emerged as particularly effective catalysts for halide-free, gas-phase carbonylation of methanol to acetic acid.
Research conducted using aberration-corrected scanning transmission electron microscopy and X-ray absorption spectroscopy has revealed that atomically dispersed ReO₄ species on SiO₂ (formed at <10 wt% loading) exhibit stable catalytic performance for over 60 hours with >93% selectivity to acetic acid and single-pass conversion >60%. In contrast, bulk Re₂O₇ and ReO clusters formed at higher loadings (>10 wt%) demonstrate selectivity toward dimethyl ether formation rather than acetic acid.
The mechanism of acetic acid formation on these heterogeneous catalysts involves methanol activation on ReO₄ sites, followed by carbon monoxide insertion into the terminal methyl species. The introduction of approximately 0.2 wt% atomically dispersed rhodium to the ReO₄/SiO₂ system results in >96% selectivity toward acetic acid production at volumetric reaction rates comparable to homogeneous processes.
Catalyst System | Loading (wt%) | Selectivity (%) | Conversion (%) | Stability (h) |
---|---|---|---|---|
ReO₄/SiO₂ | <10 | >93 | >60 | 60 |
ReO₄-Rh/SiO₂ | 10 + 0.2 | >96 | - | - |
Re₂O₇/SiO₂ | >10 | Dimethyl ether | - | - |
The utilization of carbon dioxide as a sustainable carbon source for acetic acid synthesis represents a significant advancement toward reducing greenhouse gas emissions while producing valuable chemicals. Ruthenium-rhodium bimetallic catalytic systems have demonstrated exceptional performance in the hydrocarboxylation of methanol using CO₂ and H₂ as feedstocks.
The catalytic system employs imidazole as a ligand and lithium iodide as a promoter in 1,3-dimethyl-2-imidazolidinone solvent, achieving efficient conversion of CO₂, methanol, and H₂ to acetic acid. Control experiments have confirmed that methanol undergoes hydrocarboxylation rather than traditional carbonylation, representing a fundamentally different mechanistic pathway. This approach opens new possibilities for acetic acid production while simultaneously addressing CO₂ utilization challenges.
Extension of this methodology to lignin-based feedstocks has been successfully demonstrated using ionic liquid-based catalytic systems containing Ru₃(CO)₁₂ and RhI₃ in combination with [BMIm][Cl] and lithium iodide. This represents the first reported synthesis of acetic acid from lignin and CO₂, providing a pathway for valorizing renewable biomass resources.
Iron-based heterogeneous catalysts have emerged as promising alternatives for CO₂ conversion in aqueous phase reactions. Thermally transformed MIL-88B metal-organic frameworks containing Fe⁰ and Fe₃O₄ dual active sites demonstrate highly selective acetic acid formation via methanol hydrocarboxylation. The catalyst consists of highly dispersed Fe⁰/Fe(II)-oxide nanoparticles embedded in a carbonaceous matrix, as confirmed by ReaxFF molecular dynamics simulations and X-ray characterization.
Under optimized conditions (150°C, aqueous phase, lithium iodide co-catalyst), the thermally transformed MIL-88B-500 catalyst achieves an acetic acid yield of 590.1 mmol/g catalyst·L with 81.7% selectivity. The reaction mechanism proceeds through formic acid as an intermediate, with CO₂ first converting to formic acid before coupling with iodomethane to form acetate species. The catalyst demonstrates remarkable stability, maintaining activity and selectivity through five recycling cycles without significant deactivation.
Process Conditions | T-MIL-88B-500 Performance |
---|---|
Temperature | 150°C |
Reaction Time | 48 h |
Acetic Acid Yield | 590.1 mmol/g cat·L |
Selectivity | 81.7% |
Methanol Conversion | 94% |
Recycling Stability | 5 cycles |
Copper-zinc-aluminum catalytic systems represent versatile platforms for alcohol conversion reactions, including pathways relevant to acetic acid production through multi-step processes. These catalysts demonstrate remarkable performance in ethanol synthesis from syngas, achieving high selectivity and stability due to strong interactions between copper species and zinc oxide.
The CuZnAl catalyst prepared through complete liquid-phase technology exhibits high ethanol selectivity and stability, with the coexistence of both Cu⁰ and Cu⁺ species identified as necessary for optimal performance. Theoretical and experimental studies have identified three possible reaction pathways involving CH₃ as a key intermediate: COH → CHOH → CH₂OH → CH₃; CHO → CH → CH₂ → CH₃; and CH₃OH → CH₃. Carbon monoxide insertion into the CH₃ intermediate produces CH₃CO, which undergoes further hydrogenation to yield CH₃CHO and CH₃CHOH, ultimately forming ethanol.
Recent developments in CuZnAl@S-1 catalysts, where CuZnAl nanoparticles are encapsulated within silicate-1 molecular sieves, have demonstrated enhanced performance for higher alcohol synthesis. The CuZnAl@S-1 system achieves C₂⁺OH/ROH ratios up to 50.63% and alcohol selectivity up to 27.27% without deactivation over six days of operation. The core-shell structure promotes CO adsorption and dissociation while enhancing C-C coupling reactions.
The valorization of biomass through pyrolysis represents a sustainable approach to acetic acid production, addressing both waste utilization and renewable chemical synthesis. Zirconia-catalyzed ketonization of organic acids present in biomass fast-pyrolysis vapors offers potential for upgrading crude bio-oil composition and stability.
Systematic investigation of zirconia thermal processing reveals that calcination progressively transforms amorphous Zr(OH)₄ into tetragonal ZrO₂ crystallites at 400°C, followed by larger monoclinic crystallites above 600°C. These phase transitions correlate with increased Lewis acid site density and decreased acid strength, attributed to surface dehydroxylation and anion vacancy formation. Weak Lewis acid sites are identified as active species for acetic acid ketonization to acetone at 350-400°C, while stronger Lewis acid sites favor unselective reactions and carbon deposition.
Ruthenium-supported catalysts on titanium dioxide demonstrate significant potential for bio-fuel production from acetic acid present in pyrolysis vapors. These catalysts promote not only ketonization reactions but also secondary chain-growth reactions leading to C₈⁺ species formation. The catalytic upgrading approach enables conversion of detrimental light oxygenates through C-C coupling reactions, increasing carbon chain length while reducing the overall oxygen-to-carbon ratio.
Catalyst System | Temperature (°C) | Product Distribution | Performance Metrics |
---|---|---|---|
ZrO₂ (tetragonal) | 400 | Acetone (ketonization) | High selectivity at weak Lewis sites |
ZrO₂ (monoclinic) | >600 | Mixed products | Increased unselective reactions |
Ru/TiO₂ | Variable | C₈⁺ species | Chain growth via coupling reactions |
Flammable;Corrosive;Irritant